3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(Furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine, hereafter referred to as “compound A”, is a synthetic compound with a variety of research applications. It is a heterocyclic compound with a fused five-membered ring system consisting of an oxygen atom, two nitrogen atoms, one sulfur atom, and one carbon atom. Compound A has been used in a variety of scientific studies, including those involving its synthesis, mechanism of action, biochemical and physiological effects, and applications in laboratory experiments.
Mechanism of Action
The mechanism of action of compound A is not yet fully understood. However, it is believed to act as an agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of various physiological processes, such as mood, appetite, and sleep. Compound A has also been shown to interact with other receptors, such as the dopamine D2 receptor, and to possess antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
Compound A has been studied for its potential biochemical and physiological effects. It has been shown to have a variety of effects, including the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Compound A has also been shown to increase the levels of serotonin in the brain, which may be beneficial in treating depression and anxiety. In addition, compound A has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in treating a variety of diseases.
Advantages and Limitations for Lab Experiments
Compound A has a variety of advantages and limitations for laboratory experiments. One advantage is its availability, as it can be easily synthesized in the laboratory. In addition, compound A is relatively stable and can be stored for long periods of time without significant degradation. However, compound A has some limitations, such as its low solubility in water and its limited solubility in organic solvents.
Future Directions
There are a variety of potential future directions for the study of compound A. Further research could be conducted to explore its potential therapeutic applications, such as its ability to act as an agonist of the serotonin 5-HT2A receptor. In addition, further research could be conducted to explore its potential antioxidant and anti-inflammatory properties, as well as its ability to interact with other receptors. Finally, further research could be conducted to explore its potential uses as an intermediate in the synthesis of a variety of compounds.
Synthesis Methods
Compound A can be synthesized via a three-step reaction. The first step involves the condensation of 4-methyl-2-methoxybenzenesulfonyl chloride with piperazine to form a piperazin-1-yl derivative. The second step involves the reaction of the piperazin-1-yl derivative with furan-2-carboxaldehyde to form a furan-2-yl derivative. The final step involves the reaction of the furan-2-yl derivative with hydrazine hydrate to form compound A. The reaction scheme for the synthesis of compound A is as follows:
R1-SO2Cl + H2N-CH2-CH2-NH2 → R1-SO2-CH2-CH2-NH-N(H)H
R1-SO2-CH2-CH2-NH-N(H)H + RC(=O)-CH=CH-CHO → R1-SO2-CH2-CH2-NH-N(H)-C(=O)-CH=CH-CHO
R1-SO2-CH2-CH2-NH-N(H)-C(=O)-CH=CH-CHO + NH2NH2 → 3-(Furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine
Scientific Research Applications
Compound A has been studied for its potential applications in scientific research. It has been used as an intermediate in the synthesis of a variety of compounds, including pyridazine derivatives, pyridazinone derivatives, and quinazolinone derivatives. It has also been used as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridazinones, quinazolinones, and pyridazines. In addition, compound A has been used as a building block for the synthesis of a variety of organic compounds, including flavonoids, polyphenols, and terpenoids.
properties
IUPAC Name |
3-(furan-2-yl)-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-15-5-7-18(27-2)19(14-15)29(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUBGDYMUKSUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine |
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